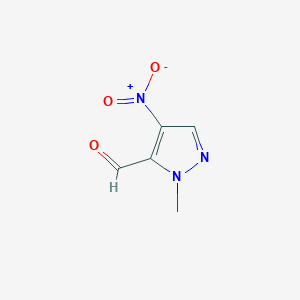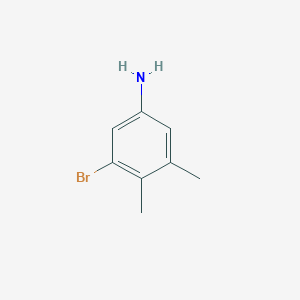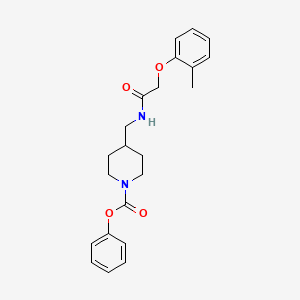![molecular formula C19H15FN4O4S2 B2839311 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 868973-82-4](/img/structure/B2839311.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amide, a thiadiazole ring, a dihydrobenzodioxin ring, and a fluorobenzene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis or reduction, and the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
Research into 1,3,4-thiadiazole derivatives, including compounds with complex structures similar to the one , often involves detailed spectroscopic analysis and theoretical studies. These investigations aim to understand the compounds' photophysical properties, such as fluorescence effects, which are crucial for applications in bioimaging and as fluorescence probes. For instance, Budziak et al. (2019) explored the fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, highlighting their potential as effective fluorescence probes or pharmaceuticals with antimycotic properties due to their unique dual fluorescence emission spectra influenced by molecular aggregation and substituent structure (Budziak et al., 2019).
Antimicrobial and Antifungal Activities
Compounds within the 1,3,4-thiadiazole family have been synthesized and tested for their antimicrobial and antifungal activities. The modification of these compounds through various substituents has shown to impact their biological efficacy against a range of microbial strains. This research avenue is vital for developing new antimicrobial agents in response to growing antibiotic resistance. For example, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity, highlighting the importance of the fluorine atom in enhancing activity (Desai et al., 2013).
Anticancer Activity
Some derivatives of 1,3,4-thiadiazole have been investigated for their potential anticancer properties. Research efforts in this area focus on synthesizing new compounds and evaluating their ability to inhibit the proliferation of various cancer cell lines. These studies are foundational for discovering novel therapeutic agents for cancer treatment. Rzeski et al. (2007) continued anticancer activity studies on 2-amino-1,3,4-thiadiazole-based compounds, showing inhibition of tumor cell proliferation and notable neuroprotective activity, suggesting their utility in treating cancers of the nervous system and peripheral cancers (Rzeski et al., 2007).
Angiotensin II Receptor Antagonistic Activities
Compounds with a thiadiazole moiety have been synthesized and evaluated for their role in modulating angiotensin II receptor activities. These studies are significant for developing new drugs for hypertension and related cardiovascular diseases. Kohara et al. (1996) reported on benzimidazole-7-carboxylic acids bearing thiadiazole rings, showing high affinity for the AT1 receptor and inhibiting the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S2/c20-12-3-1-2-11(8-12)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-4-5-14-15(9-13)28-7-6-27-14/h1-5,8-9H,6-7,10H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRTXBWVGBRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

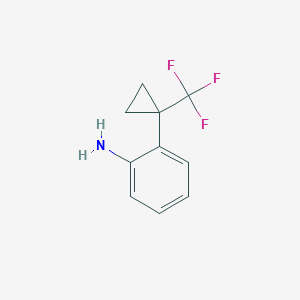
![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2839232.png)
![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)
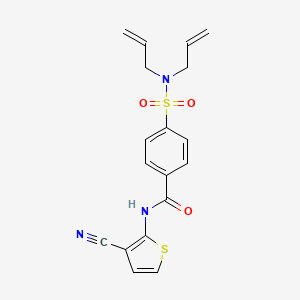
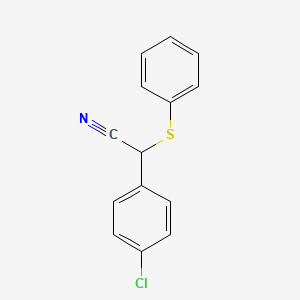
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2839245.png)
